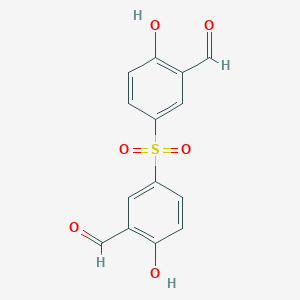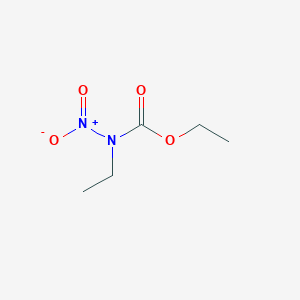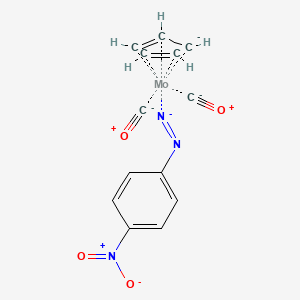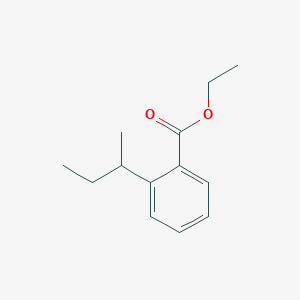![molecular formula C17H22N4O2 B14731092 N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide CAS No. 13050-73-2](/img/structure/B14731092.png)
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide is a synthetic organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Alkylation: The synthesized pyrimidine derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.
Amidation: The final step involves the reaction of the alkylated pyrimidine derivative with benzylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrimidine ring to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other biologically active molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide involves its interaction with specific molecular targets:
相似化合物的比较
Pemetrexed: A structurally similar compound used as an anticancer agent.
Methotrexate: Another similar compound with enzyme inhibition properties.
Uniqueness: N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide is unique due to its specific structural modifications, which may confer distinct biological activities and improved pharmacokinetic properties compared to similar compounds .
属性
CAS 编号 |
13050-73-2 |
|---|---|
分子式 |
C17H22N4O2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-N-benzylacetamide |
InChI |
InChI=1S/C17H22N4O2/c1-12-15(16(23)20-17(18)19-12)9-6-10-21(13(2)22)11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H3,18,19,20,23) |
InChI 键 |
SPIBGLNZQBNZFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)N)CCCN(CC2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)




![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)





